Ethyl 2-cyanohex-2-enoate
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Overview
Description
Ethyl 2-cyanohex-2-enoate is an organic compound with the molecular formula C9H13NO2. It is an ester derivative of cyanoacrylic acid and is characterized by the presence of a nitrile group and an ester functional group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyanohex-2-enoate can be synthesized through several methods. One common method involves the Knoevenagel condensation reaction between ethyl cyanoacetate and hexanal in the presence of a base such as piperidine or pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyanohex-2-enoate undergoes various chemical reactions, including:
Nucleophilic Addition: The nitrile group can participate in nucleophilic addition reactions with nucleophiles such as amines and alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as primary amines or alcohols, typically under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a metal catalyst.
Major Products Formed
Nucleophilic Addition: Formation of imines or oximes.
Hydrolysis: Formation of cyanoacetic acid and ethanol.
Reduction: Formation of ethyl 2-aminohexanoate.
Scientific Research Applications
Ethyl 2-cyanohex-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-cyanohex-2-enoate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitrile group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity.
Comparison with Similar Compounds
Ethyl 2-cyanohex-2-enoate can be compared with other similar compounds, such as:
Ethyl cyanoacetate: Lacks the hex-2-enoate moiety, making it less versatile in certain synthetic applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its reactivity and solubility.
2-Cyanohex-2-enoic acid: The free acid form, which can be used in different reactions compared to the ester derivative.
This compound is unique due to its combination of a nitrile and ester functional group, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
ethyl (E)-2-cyanohex-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-5-6-8(7-10)9(11)12-4-2/h6H,3-5H2,1-2H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHSLSUBTWXMQR-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C(C#N)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C(\C#N)/C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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